6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group at the 6-position and a piperazinylmethyl group at the 4-position. The piperazinylmethyl group is further substituted with a 4-fluorophenyl group. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure.
Chlorination: The chromen-2-one core is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperazinylmethyl Substitution: The 4-position of the chromen-2-one core is substituted with a piperazinylmethyl group through a nucleophilic substitution reaction. This involves the reaction of the chlorinated chromen-2-one with 1-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors in the central nervous system, resulting in potential neuropharmacological effects.
Comparison with Similar Compounds
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be compared with other similar compounds, such as:
6-Chloro-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]chromen-2-one: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group. The substitution pattern can influence the compound’s biological activity and pharmacokinetic properties.
6-Chloro-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]chromen-2-one: This derivative contains a methylphenyl group, which may alter its interaction with molecular targets and its overall pharmacological profile.
6-Chloro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]chromen-2-one: The presence of a nitrophenyl group can significantly impact the compound’s reactivity and potential biological activities.
Biological Activity
The compound 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a member of the chromone family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is C18H17ClF with a molecular weight of approximately 315.79 g/mol. The structure features a chromenone backbone substituted with a piperazine moiety and a fluorophenyl group, which are critical for its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Inhibition of cholinesterases, indicating potential benefits in neurodegenerative diseases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance.
Anticancer Properties
The anticancer activity of the compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in reducing cell viability in colorectal cancer (Caco-2) and lung cancer (A549) cells.
Table 2: Anticancer Activity Against Cancer Cell Lines
The IC50 values suggest that the compound effectively inhibits cancer cell growth at relatively low concentrations.
The proposed mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.
- Biofilm Disruption : Studies on related compounds suggest that they can disrupt biofilm formation in bacteria, enhancing their effectiveness against persistent infections .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : In vitro studies have indicated that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial for conditions like Alzheimer’s disease.
- Antimicrobial Efficacy : A comparative study demonstrated that this compound outperformed traditional antibiotics in inhibiting biofilm formation by Staphylococcus aureus, suggesting its utility in treating chronic infections where biofilms are present .
Properties
IUPAC Name |
6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-15-1-6-19-18(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)17-4-2-16(22)3-5-17/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDBLFGUCKIUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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